molecular formula C18H20N2O B11401964 2-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-benzimidazole

2-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-benzimidazole

Cat. No.: B11401964
M. Wt: 280.4 g/mol
InChI Key: AERSGAFMYVCEET-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodiazole ring, which is a fused bicyclic structure containing nitrogen atoms, and a phenoxy group substituted with dimethyl groups. The compound’s molecular formula is C18H20N2O, and it has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with an appropriate alkylating agent to form the 2,5-dimethylphenoxy intermediate. This intermediate is then reacted with a benzodiazole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of polar aprotic solvents such as tetrahydrofuran (THF) and the presence of a base like sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds. Substitution reactions result in various substituted benzodiazole derivatives.

Scientific Research Applications

2-[(2,5-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2,5-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole lies in its specific structural features, which confer distinct chemical and biological properties. Its benzodiazole core and phenoxy substituent make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-[(2,5-dimethylphenoxy)methyl]-1-ethylbenzimidazole

InChI

InChI=1S/C18H20N2O/c1-4-20-16-8-6-5-7-15(16)19-18(20)12-21-17-11-13(2)9-10-14(17)3/h5-11H,4,12H2,1-3H3

InChI Key

AERSGAFMYVCEET-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=C(C=CC(=C3)C)C

Origin of Product

United States

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